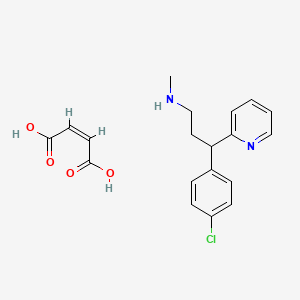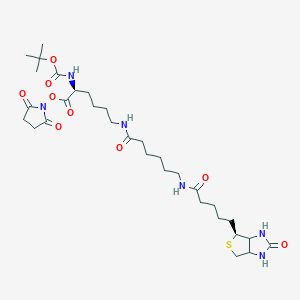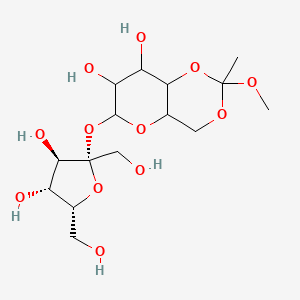
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Esters have a carbonyl adjacent to an ether linkage. This functional group is responsible for the molecule’s reactivity .Chemical Reactions of Esters Esters undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents. Hydrolysis, either under acidic or basic conditions, converts esters back into alcohols and carboxylic acids .
Applications De Recherche Scientifique
Photocatalytic Synthesis of Ester Derivatives
Scientific Field
This application falls under the field of Organic Chemistry , specifically Photocatalysis .
Summary of Application
Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. They are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .
Methods of Application
The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures . Organic photocatalysts are indispensable catalysts in most photochemical reactions. A lot of organic photocatalysts have been used successfully for the formation of ester derivatives with light irradiation .
Results or Outcomes
The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
Ester Hydrolysis
Scientific Field
This application is also in the field of Organic Chemistry , specifically in the study of Ester Hydrolysis .
Summary of Application
An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . Ester hydrolysis in basic solution is called saponification .
Methods of Application
The process involves the reaction of an ester with water, in the presence of a base or an acid to produce an alcohol and a carboxylic acid .
Results or Outcomes
The result of this reaction is the formation of a carboxylic acid and an alcohol . This reaction is commonly used in soap making, hence the term saponification .
Esterification
Scientific Field
This application is in the field of Organic Chemistry , specifically in Esterification .
Summary of Application
Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, esterification reaction becomes more and more popular in the photochemical field .
Methods of Application
The esterification reaction is one of the most important reactions in modern organic synthesis . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters . Interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides, is another practical way .
Results or Outcomes
Preparation of Esters
Scientific Field
This application is in the field of Organic Chemistry , specifically in Ester Preparation .
Summary of Application
Esters are widely used in a variety of applications, from food flavorings to pharmaceuticals. The preparation of esters is therefore a key process in organic chemistry .
Results or Outcomes
The result of this process is the formation of an ester . This method is commonly used in the preparation of esters for various applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-2-propylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICYSRIICMHCP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)







![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

